Umifenovir

Description

What is Arbidol?

Arbidol is used as an intermediate in the synthesis of Arbidol Sulfoxide. This metabolite from Arbidol is a medicinal agent for treating viral infections.

A broad-spectrum indole derivative that has antiviral activity

History of Arbidol

Arbidol is an indole-based, hydrophobic, dual-acting direct antiviral/host-targeting agent used to treat and prophylaxis influenza and other respiratory infections. It has been used in Russia for around 25 years and in China since 2006. Its invention can be attributed to the collaboration between Russian scientists working at various research institutes. Reports of its chemical synthesis go back to 1993. Umifenovir's ability exerts antiviral properties through multiple pathways has prompted extensive research into its use in treating several viruses. These include Flavivirus, Zika virus, Ebola virus, and herpes simplex. Dual activity may confer additional protection against the development of viral resistance.

Biological activity of Arbidol

Arbidol, an oral bioavailable indole derivative with broad-spectrum antiviral activities and potential anti-inflammatory properties, is bioavailable orally. Arbidol is an oral drug that inhibits the fusion between the viral envelope and the host cell membrane. This prevents virus entry into host cells and also prevents viral replication. Umifenovir can also inhibit the expression of the cytokines interleukin-1beta, IL-6, and IL-12, as well as promote the expression of IL-10. This could reduce inflammation.

A broad-spectrum indole derivative with antiviral activity blocks virus entry into target cells and inhibits virus-mediated membrane fusion. It has antiviral activity against many non-enveloped RNA and DNA viruses. The IC50 values range from 0.41 to 16. uM. It reduces the mean pulmonary virus yields in mice infected by FLU-A (A/PR/8/34H1N1) by 50 mg/kg/day. Arbidol could target the spike glycoprotein SARS-CoV-2 of SARS and block its trimerization, reducing cell adhesion and virus entry.

Arbidol, an antiviral agent that is orally active and broad-spectrum in activity, is potent. It can fight both enveloped and unencapsulated viruses. Arbidol can be used to treat the flu virus.

Arbidol can inhibit the fusion between the virus and host cells. In vitro, Arbidol inhibits SARS-CoV-2. Arbidol has anti-inflammatory properties.

Mechanism of action of Arbidol

Arbidol prevents the membrane fusion of the influenza virus. Arbidol blocks contact between the virus's target cells and host cells. The viral envelope, which surrounds the viral capsid, and the cell membrane of target cells are blocked. This stops viral entry into the target cell and protects it against infection.

Uses of Arbidol

Arbidol, an antiviral medication used to treat influenza and COVID infection in Russia and China, is called Arbidol.

Arbidol, which is being studied as a possible treatment and prophylactic agent for COVID-19 due to SARS-CoV2 infection, is currently being evaluated in conjunction with current and investigational HIV treatments.

Properties

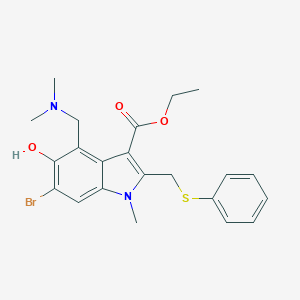

IUPAC Name |

ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25BrN2O3S/c1-5-28-22(27)20-18(13-29-14-9-7-6-8-10-14)25(4)17-11-16(23)21(26)15(19(17)20)12-24(2)3/h6-11,26H,5,12-13H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCFYEAOKVJSACF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C2=CC(=C(C(=C21)CN(C)C)O)Br)C)CSC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25BrN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60895015 |

Source

|

| Record name | Umifenovir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60895015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

"Expected to be poorly soluble" |

Source

|

| Record name | Umifenovir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13609 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

131707-25-0 |

Source

|

| Record name | Ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-2-[(phenylthio)methyl]-1H-indole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131707-25-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Umifenovir [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131707250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Umifenovir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13609 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Umifenovir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60895015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-2(phenylsulfanylmethyl)indole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.247.800 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | UMIFENOVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93M09WW4RU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Umifenovir's Mechanism of Action Against Influenza Virus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Umifenovir (Arbidol) is a broad-spectrum antiviral agent with a well-established efficacy against influenza A and B viruses. Its primary mechanism of action is the inhibition of viral entry into the host cell by targeting the influenza virus hemagglutinin (HA) protein. Umifenovir binds to a conserved pocket in the HA trimer, stabilizing its pre-fusion conformation. This stabilization prevents the low pH-induced conformational changes necessary for the fusion of the viral envelope with the endosomal membrane, effectively trapping the virus within the endosome and preventing the release of the viral genome into the cytoplasm. In addition to its direct antiviral effect, umifenovir exhibits immunomodulatory properties, including the induction of interferon, which contributes to the host's antiviral response. This guide provides an in-depth overview of umifenovir's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways involved.

Core Mechanism: Inhibition of Hemagglutinin-Mediated Membrane Fusion

The antiviral activity of umifenovir against the influenza virus is primarily attributed to its ability to block the virus's entry into the host cell. This is achieved by specifically targeting the viral surface glycoprotein, hemagglutinin (HA).

The influenza virus enters host cells via receptor-mediated endocytosis. The HA protein binds to sialic acid receptors on the cell surface, triggering the engulfment of the virus into an endosome. As the endosome matures, its internal pH drops, which induces a significant conformational change in the HA protein. This change exposes the fusion peptide, a hydrophobic region of HA, which then inserts into the endosomal membrane, leading to the fusion of the viral and endosomal membranes and the subsequent release of the viral ribonucleoproteins (vRNPs) into the cytoplasm.

Umifenovir intervenes in this critical process by binding to a conserved hydrophobic cavity within the stem region of the HA trimer.[1] This binding acts as a "molecular glue," stabilizing the pre-fusion conformation of HA.[1] By doing so, umifenovir prevents the acid-induced conformational rearrangement of HA, thus inhibiting membrane fusion and trapping the virus within the endosome.[2][3]

Immunomodulatory Effects

Beyond its direct antiviral action, umifenovir has been shown to modulate the host's immune response, which can contribute to its therapeutic efficacy. One of the key immunomodulatory effects is the induction of interferons (IFNs), which are critical signaling proteins in the innate immune response to viral infections.[4]

RNA viruses, such as influenza, are detected by host pattern recognition receptors (PRRs) like RIG-I (retinoic acid-inducible gene I) and Toll-like receptors (TLRs). Upon recognition of viral RNA, these receptors initiate a signaling cascade that leads to the activation of transcription factors, primarily interferon regulatory factor 3 (IRF3) and nuclear factor-kappa B (NF-κB). These transcription factors then translocate to the nucleus and induce the expression of type I interferons (IFN-α/β). Secreted interferons bind to their receptors on infected and neighboring cells, triggering the JAK-STAT signaling pathway, which results in the expression of hundreds of interferon-stimulated genes (ISGs). These ISGs encode proteins that establish an antiviral state, inhibiting viral replication through various mechanisms. Umifenovir has been suggested to enhance this natural antiviral response.[4][5]

Quantitative Data

In Vitro Efficacy

The in vitro antiviral activity of umifenovir has been evaluated against a wide range of influenza A and B virus strains. The 50% effective concentration (EC50) values, which represent the concentration of the drug that inhibits viral replication by 50%, are summarized in the table below. The 50% cytotoxic concentration (CC50) and the selectivity index (SI = CC50/EC50) are also provided where available.

| Virus Strain | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |

| Influenza A | ||||||

| A/Perth/265/2009 (H1N1)pdm09 | MDCK | ELISA | 8.4 ± 1.1 - 17.4 ± 5.4 | Not Reported | Not Reported | [2] |

| A/Fukui/45/2004 (H3N2) | MDCK | ELISA | 8.4 ± 1.1 - 17.4 ± 5.4 | Not Reported | Not Reported | [2] |

| Clinical Isolates (2012-2014) | MDCK | ELISA | 8.4 ± 1.1 - 17.4 ± 5.4 | Not Reported | Not Reported | [2] |

| Influenza B | ||||||

| B/Perth/211/2001 | MDCK | ELISA | 8.4 ± 1.1 - 17.4 ± 5.4 | Not Reported | Not Reported | [2] |

| Other Viruses (for context) | ||||||

| HCoV-OC43 | Vero E6 | Plaque Assay | 9.0 ± 0.4 | 97.5 ± 6.7 | 10.8 | [1][6] |

| HCoV-229E | Vero E6 | Plaque Assay | 10.0 ± 0.5 | 97.5 ± 6.7 | 9.8 | [1][6] |

| SARS-CoV-2 | Vero E6 | Various | 15.37 ± 3.6 - 28.0 ± 1.0 | 97.5 ± 6.7 | ~3.5 - 6.3 | [1][6] |

Clinical Efficacy

The clinical efficacy of umifenovir has been demonstrated in several studies, most notably the ARBITR trial. Key findings from this multicenter, double-blind, randomized, placebo-controlled study are presented below.

| Efficacy Endpoint | Umifenovir Group | Placebo Group | p-value | Reference(s) |

| Time to Symptom Resolution | ||||

| All symptoms resolved within 60 hours | 23.8% | 4.2% | < 0.05 | [7][8][9] |

| Complete recovery after 96 hours | 54.1% | 43.3% | < 0.05 | [10] |

| Complete recovery after 108 hours | 64.6% | 55.1% | < 0.05 | [10] |

| Viral Shedding | ||||

| Patients shedding virus on day 4 | 25% | 53% | < 0.05 | [7][8][9] |

Resistance Profile

The emergence of drug-resistant viral strains is a significant concern for antiviral therapies. For umifenovir, resistance has been associated with mutations in the hemagglutinin (HA) protein, the direct target of the drug. Specifically, single amino acid substitutions in the HA2 subunit can confer resistance.[3] However, clinical studies have shown that a standard 5-day course of umifenovir did not lead to the emergence of drug-resistant variants, and naturally occurring resistance to umifenovir appears to be low.[6]

Experimental Protocols

Plaque Reduction Neutralization Assay (PRNA)

This assay is a standard method to quantify the antiviral activity of a compound by measuring the reduction in the number of viral plaques.

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Influenza virus stock of known titer

-

Umifenovir stock solution

-

Cell culture medium (e.g., DMEM) with supplements

-

TPCK-treated trypsin

-

Overlay medium (e.g., containing Avicel or agarose)

-

Fixing solution (e.g., 10% formaldehyde)

-

Staining solution (e.g., crystal violet)

Procedure:

-

Seed MDCK cells in 6-well or 12-well plates and grow to confluence.

-

Prepare serial dilutions of umifenovir in infection medium.

-

Pre-incubate a standardized amount of influenza virus (e.g., 100 plaque-forming units) with each drug dilution for 1 hour at 37°C.

-

Wash the confluent MDCK cell monolayers with PBS and inoculate with the virus-drug mixtures.

-

Allow the virus to adsorb for 1 hour at 37°C.

-

Remove the inoculum and overlay the cells with an overlay medium containing the corresponding concentration of umifenovir.

-

Incubate the plates at 37°C in a CO2 incubator for 48-72 hours, or until plaques are visible.

-

Fix the cells with a fixing solution and then stain with a staining solution.

-

Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control (no drug). The EC50 is determined from the dose-response curve.

Hemagglutinin-Mediated Fusion Inhibition Assay

This assay directly measures the ability of umifenovir to inhibit the fusion of viral and cellular membranes.

Materials:

-

Red blood cells (RBCs)

-

Influenza virus

-

Umifenovir

-

Fluorescent lipid dye (e.g., octadecylrhodamine B chloride, R18)

-

pH-adjusted buffers

Procedure:

-

Label purified influenza virus with a self-quenching concentration of a fluorescent lipid dye (e.g., R18).

-

Adsorb the labeled virus to red blood cells (or other target cells) at 4°C.

-

Add serial dilutions of umifenovir to the virus-RBC complexes and incubate.

-

Trigger fusion by rapidly lowering the pH of the buffer.

-

Monitor the increase in fluorescence over time using a fluorometer. The dequenching of the fluorescent dye, which occurs as it is diluted into the target cell membrane upon fusion, is a measure of the rate and extent of fusion.

-

Calculate the percentage of fusion inhibition at each drug concentration compared to the control (no drug).

Conclusion

Umifenovir's mechanism of action against influenza virus is well-defined and multifaceted. Its primary role as a fusion inhibitor, by stabilizing the pre-fusion conformation of hemagglutinin, provides a robust and direct antiviral effect. This is complemented by its immunomodulatory properties that can enhance the host's innate immune response. The quantitative data from both in vitro and clinical studies support its efficacy. The low incidence of resistance further strengthens its position as a valuable therapeutic agent for the treatment and prophylaxis of influenza. This technical guide provides a comprehensive foundation for researchers and drug development professionals working on influenza and other viral diseases.

References

- 1. Antiviral Activity of Umifenovir In Vitro against a Broad Spectrum of Coronaviruses, Including the Novel SARS-CoV-2 Virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Umifenovir susceptibility monitoring and characterization of influenza viruses isolated during ARBITR clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Clinical Evaluation of Umifenovir as a Potential Antiviral Therapy for COVID-19: A Multi-center, Randomized, Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Induction and Evasion of Type-I Interferon Responses during Influenza A Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antiviral Activity of Umifenovir In Vitro against a Broad Spectrum of Coronaviruses, Including the Novel SARS-CoV-2 Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [Clinical efficacy of arbidol (umifenovir) in the therapy of influenza in adults: preliminary results of the multicenter double-blind randomized placebo-controlled study ARBITR]. | Semantic Scholar [semanticscholar.org]

- 8. [Clinical efficacy of arbidol (umifenovir) in the therapy of influenza in adults: preliminary results of the multicenter double-blind randomized placebo-controlled study ARBITR] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Clinical efficacy of umifenovir in influenza and ARVI (study ARBITR) - Pshenichnaya - Terapevticheskii arkhiv [ter-arkhiv.ru]

An In-Depth Technical Guide to the Pharmacokinetics of Umifenovir in Animal Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile of Umifenovir (Arbidol) in various animal models. The information presented herein is intended to support research and development efforts by offering a consolidated resource on the absorption, distribution, metabolism, and excretion (ADME) of this broad-spectrum antiviral agent. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to facilitate a deeper understanding of Umifenovir's behavior in preclinical studies.

Quantitative Pharmacokinetic Parameters

The pharmacokinetic profile of Umifenovir has been characterized in several animal models, with key parameters summarized below for comparative analysis. These parameters are crucial for dose selection, understanding drug exposure, and predicting efficacy and potential toxicity in preclinical and clinical settings.

Table 1: Pharmacokinetic Parameters of Umifenovir in Rats (Oral Administration)

| Parameter | Value | Source |

| Dose (mg/kg) | 54 | [1] |

| Cmax (ng/mL) | Data not available in the provided search results | |

| Tmax (h) | Data not available in the provided search results | |

| AUC (ng·h/mL) | Data not available in the provided search results | |

| Half-life (h) | Data not available in the provided search results | |

| Bioavailability (%) | Data not available in the provided search results | |

| Lung Tissue Concentration (µg/g) | 0.833 | [1] |

Note: While comprehensive pharmacokinetic parameters for rats were not available in the provided search results, a key finding is the significant distribution of Umifenovir to lung tissue, a primary site for many respiratory viral infections[1][2]. The oral LD50 in rats has been reported as >3000 mg/kg[3].

Table 2: Pharmacokinetic Parameters of Umifenovir in Dogs (Oral Administration)

| Parameter | Value | Source |

| Dose (mg/kg) | Data not available in the provided search results | |

| Cmax (ng/mL) | Data not available in the provided search results | |

| Tmax (h) | Data not available in the provided search results | |

| AUC (ng·h/mL) | Data not available in the provided search results | |

| Half-life (h) | Data not available in the provided search results | |

| Bioavailability (%) | Data not available in the provided search results |

Note: Specific quantitative pharmacokinetic data for Umifenovir in dogs was not found in the provided search results.

Table 3: Pharmacokinetic Parameters of Umifenovir in Non-Human Primates (e.g., Monkeys)

| Parameter | Value | Source |

| Dose (mg/kg) | Data not available in the provided search results | |

| Cmax (ng/mL) | Data not available in the provided search results | |

| Tmax (h) | Data not available in the provided search results | |

| AUC (ng·h/mL) | Data not available in the provided search results | |

| Half-life (h) | Data not available in the provided search results | |

| Bioavailability (%) | Data not available in the provided search results |

Note: Specific quantitative pharmacokinetic data for Umifenovir in non-human primates was not found in the provided search results.

Experimental Protocols

Detailed and validated experimental protocols are fundamental for the reliable assessment of pharmacokinetic properties. This section outlines a key bioanalytical method for the quantification of Umifenovir in plasma, which can be adapted for use with samples from various animal models.

Bioanalytical Method for Umifenovir Quantification in Rat Plasma

A validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method has been developed for the rapid quantification of Umifenovir in plasma samples[4][5].

2.1.1. Sample Preparation

-

Thaw frozen plasma samples at room temperature.

-

To a 100 µL aliquot of plasma, add a suitable internal standard (e.g., ibrutinib)[4].

-

Perform protein precipitation by adding a precipitating agent (e.g., acetonitrile).

-

Vortex the mixture to ensure thorough mixing.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

Inject an aliquot of the reconstituted sample into the UPLC-MS/MS system.

2.1.2. UPLC-MS/MS Conditions

-

Chromatographic Column: Acquity BEH C18 column[4].

-

Mobile Phase: A gradient of acetonitrile and 15 mM ammonium acetate is typically employed[4].

-

Flow Rate: Approximately 0.3 mL/min[4].

-

Ionization Mode: Electrospray ionization in the positive mode (ESI+)[4].

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The parent-to-daughter ion transitions for Umifenovir are typically monitored (e.g., 477.05 → 279.02)[4].

2.1.3. Method Validation

The method should be validated according to international guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability[4][5].

Visualizing Key Pathways and Processes

Understanding the mechanism of action and the experimental workflow is enhanced through visualization. The following diagrams, generated using the DOT language, illustrate key concepts related to Umifenovir's pharmacology and analysis.

Umifenovir's Dual Antiviral Mechanism

Umifenovir exhibits a dual mechanism of action, targeting both the virus directly and modulating the host's immune response.

Experimental Workflow for Pharmacokinetic Analysis

The following workflow outlines the key steps involved in a typical pharmacokinetic study of Umifenovir in an animal model.

Host Immune Response Modulation by Umifenovir

Umifenovir's immunomodulatory effects include the induction of interferons and the enhancement of macrophage activity, contributing to its antiviral efficacy[4]. It has also been shown to epigenetically target and downregulate the IL-10 pathway, which can be exploited by some viruses to promote their replication[1][5].

Conclusion

This technical guide consolidates available information on the pharmacokinetics of Umifenovir in animal models. While a detailed UPLC-MS/MS method for quantification in rat plasma is available, there is a notable gap in the literature regarding comprehensive, comparative pharmacokinetic data across different species such as dogs and non-human primates. Further research is warranted to fully elucidate the ADME profile of Umifenovir in these models, which will be instrumental in optimizing its development and potential clinical applications. The provided diagrams offer a visual framework for understanding the compound's mechanism of action and the standard workflow for its pharmacokinetic evaluation.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Antiviral Activity of Umifenovir In Vitro against a Broad Spectrum of Coronaviruses, Including the Novel SARS-CoV-2 Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. nbinno.com [nbinno.com]

- 5. Umifenovir Epigenetically Targets the IL-10 Pathway in Therapy against Coxsackievirus B4 Infection - PMC [pmc.ncbi.nlm.nih.gov]

Umifenovir: A Host-Targeting Antiviral Agent with Broad-Spectrum Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Umifenovir (Arbidol) is a broad-spectrum antiviral agent with a unique dual mechanism of action that encompasses both direct-acting antiviral and host-targeting effects.[1] Licensed for the treatment and prophylaxis of influenza and other respiratory viral infections in Russia and China, its potential against a wide array of viral pathogens has garnered significant interest within the scientific community.[2][3] This technical guide provides a comprehensive overview of umifenovir's potential as a host-targeting antiviral agent, detailing its mechanism of action, summarizing quantitative data on its antiviral activity, providing detailed experimental protocols, and visualizing key pathways and workflows.

Mechanism of Action: A Dual Approach

Umifenovir's antiviral efficacy stems from its ability to interfere with viral entry and modulate the host immune response.

Inhibition of Viral Entry and Membrane Fusion

The primary and most well-characterized mechanism of umifenovir is the inhibition of viral membrane fusion, a critical step for the entry of enveloped viruses into host cells.[3] Umifenovir is a hydrophobic molecule that is thought to intercalate into lipid membranes, thereby preventing the fusion between the viral envelope and the host cell's endosomal membrane.[4] For influenza virus, it has been shown to interact with the hemagglutinin (HA) protein, stabilizing its pre-fusion conformation and preventing the low pH-induced conformational changes necessary for fusion.[4] This action effectively traps the virus within the endosome, preventing the release of its genetic material into the cytoplasm and halting the infection at an early stage.

Figure 1: Mechanism of Umifenovir in Inhibiting Viral Entry.

Host-Targeting Immunomodulatory Effects

Beyond its direct antiviral action, umifenovir exhibits significant immunomodulatory properties, a key aspect of its host-targeting potential. It has been reported to stimulate the production of interferons (IFNs), critical signaling proteins that trigger a broad antiviral state in host cells.[5] Additionally, umifenovir can enhance the phagocytic activity of macrophages, further contributing to the host's ability to clear viral infections.[3]

A notable example of its host-targeting mechanism is the modulation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. In the context of Coxsackievirus B4 (CVB4) infection, umifenovir has been shown to block the nuclear translocation of p38 and the subsequent activation of the p38-MK2 complex. This inhibition leads to a downstream reduction in the expression of Interleukin-10 (IL-10), a cytokine that can suppress the host's antiviral immune response.[6] By downregulating IL-10, umifenovir helps to maintain a robust antiviral state.

Figure 2: Umifenovir's Modulation of the p38 MAPK/IL-10 Pathway.

While the precise mechanism of interferon induction by umifenovir is still under investigation, it is hypothesized to involve the recognition of viral components by host Pattern Recognition Receptors (PRRs) such as RIG-I and MDA5, leading to the activation of Interferon Regulatory Factors (IRFs) and subsequent transcription of IFN genes via the JAK-STAT pathway.

Figure 3: Hypothesized Interferon Induction Pathway Modulated by Umifenovir.

Quantitative Data on Antiviral Activity

The broad-spectrum nature of umifenovir is supported by in vitro studies demonstrating its efficacy against a variety of viruses. The following tables summarize key quantitative data.

Table 1: Antiviral Activity of Umifenovir against Coronaviruses

| Virus | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| HCoV-OC43 | Vero E6 | Plaque Assay | 9.0 ± 0.4 | 97.5 ± 6.7 | 10.8 | [2] |

| HCoV-229E | Vero E6 | Plaque Assay | 10.0 ± 0.5 | 97.5 ± 6.7 | 9.8 | [2] |

| SARS-CoV-2 (Dubrovka) | Vero CCL81 | MTT Assay | 23.6 ± 2.0 (MOI 0.001) | 106.2 ± 9.9 | 4.5 | [2] |

| SARS-CoV-2 (Dubrovka) | Vero CCL81 | MTT Assay | 29.0 ± 8.4 (MOI 0.005) | 106.2 ± 9.9 | 3.7 | [2] |

| SARS-CoV-2 | Vero E6 | CPE | 15.37 ± 3.6 | >100 | >6.5 | [2] |

Table 2: Antiviral Activity of Umifenovir against Other Viruses

| Virus Family | Virus | Cell Line | Assay Type | EC50/IC50 | CC50 (µM) | Selectivity Index (SI) | Reference |

| Orthomyxoviridae | Influenza A (H1N1)pdm09 | MDCK | ELISA | 8.4 ± 1.1 to 17.4 ± 5.4 µM (EC50) | >100 | >5.7-11.9 | [7] |

| Orthomyxoviridae | Influenza A and B | Various | Various | 3 to 9 µg/mL (EC50) | Not specified | Not specified | [8] |

| Flaviviridae | Zika Virus (MR766) | Vero | Plaque Assay | 12.09 ± 0.77 µM (EC50) | 89.72 ± 0.19 | 7.4 | [2] |

| Flaviviridae | Zika Virus (Paraiba_01) | Vero | Plaque Assay | 10.57 ± 0.74 µM (EC50) | 89.72 ± 0.19 | 8.5 | [2] |

| Flaviviridae | West Nile Virus (Eg101) | Vero | Plaque Assay | 18.78 ± 0.21 µM (EC50) | 89.72 ± 0.19 | 4.8 | [2] |

| Flaviviridae | Tick-Borne Encephalitis Virus | Vero | Plaque Assay | 18.67 ± 0.15 µM (EC50) | 89.72 ± 0.19 | 4.8 | [2] |

| Picornaviridae | Coxsackievirus B4 | HeLa, Cardiomyocytes | Cell Viability | Dose-dependent increase in survival | Not specified | Not specified | [6] |

| Hepadnaviridae | Hepatitis B Virus | Not specified | Not specified | Activity reported, no quantitative data | Not specified | Not specified | [8][9] |

| Flaviviridae | Hepatitis C Virus | Huh7 | Replicon Assay | 15 µM inhibited replication by up to 1000-fold | Not specified | Not specified | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of umifenovir's antiviral activity.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of umifenovir that is toxic to host cells (CC50).

Protocol:

-

Seed host cells (e.g., Vero E6, Vero CCL81) in a 96-well plate at a density of 2 × 10⁴ cells/well and incubate until a confluent monolayer is formed.

-

Prepare serial dilutions of umifenovir in cell culture medium.

-

Remove the existing medium from the cells and add 200 µL of the umifenovir dilutions to the respective wells in quadruplicate. Include a vehicle control (medium with the same concentration of solvent used to dissolve umifenovir) and a cell-only control (medium only).

-

Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

After incubation, remove the medium containing umifenovir.

-

Add 40 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2 hours at 37°C.

-

Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

The CC50 value is determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.

Plaque Reduction Assay

Objective: To determine the concentration of umifenovir that inhibits viral replication by 50% (EC50).

Protocol:

-

Seed host cells (e.g., Vero E6) in a 6-well or 12-well plate and grow to confluency.

-

Prepare serial dilutions of umifenovir in infection medium (e.g., DMEM with 2% FBS).

-

Prepare serial dilutions of the virus stock.

-

Remove the growth medium from the cells and wash with PBS.

-

Infect the cell monolayers with a known titer of virus (e.g., 100 plaque-forming units, PFU) for 1 hour at 37°C.

-

After the adsorption period, remove the virus inoculum and wash the cells with PBS.

-

Overlay the cells with a semi-solid medium (e.g., containing 1.2% Avicel or agarose) mixed with the different concentrations of umifenovir.

-

Incubate the plates at 37°C in a 5% CO₂ incubator until plaques are visible (typically 3-5 days).

-

Fix the cells with 4% paraformaldehyde and stain with a solution of crystal violet to visualize the plaques.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each drug concentration compared to the virus control (no drug).

-

The EC50 value is determined by plotting the percentage of plaque reduction against the drug concentration and fitting the data to a dose-response curve.

Visualizing Workflows and Relationships

Experimental Workflow for Antiviral Drug Evaluation

The evaluation of a potential antiviral agent like umifenovir typically follows a structured workflow from initial screening to in-depth mechanism of action studies.

Figure 4: General Experimental Workflow for Antiviral Drug Evaluation.

Logical Relationship of Umifenovir's Dual Antiviral Action

Umifenovir's effectiveness is amplified by its dual mechanism, which combines direct inhibition of the virus with modulation of the host's antiviral response.

Figure 5: Logical Relationship of Umifenovir's Dual Antiviral Mechanisms.

Conclusion and Future Directions

Umifenovir presents a compelling profile as a broad-spectrum antiviral agent with a valuable host-targeting component. Its ability to both directly inhibit viral entry and modulate the host immune response offers a multi-pronged attack against viral infections. The quantitative data demonstrate its efficacy against a range of clinically relevant viruses, particularly respiratory viruses.

Future research should focus on several key areas:

-

Elucidation of the precise molecular interactions involved in umifenovir's immunomodulatory effects, particularly the upstream signaling events leading to interferon induction.

-

Comprehensive in vivo studies to further validate its efficacy and safety profile against a wider range of viral pathogens.

-

Investigation into the potential for combination therapies , where umifenovir's host-targeting mechanism could complement the action of direct-acting antivirals, potentially reducing the emergence of drug resistance.

References

- 1. Antiviral Activity of Umifenovir In Vitro against a Broad Spectrum of Coronaviruses, Including the Novel SARS-CoV-2 Virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Arbidol (Umifenovir): A Broad-Spectrum Antiviral Drug That Inhibits Medically Important Arthropod-Borne Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. IRF-3, IRF-5, and IRF-7 Coordinately Regulate the Type I IFN Response in Myeloid Dendritic Cells Downstream of MAVS Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Virus Infection Triggers SUMOylation of IRF3 and IRF7, Leading to the Negative Regulation of Type I Interferon Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantifying antiviral activity optimizes drug combinations against hepatitis C virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Antiviral Activity of Umifenovir In Vitro against a Broad Spectrum of Coronaviruses, Including the Novel SARS-CoV-2 Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

Umifenovir's activity against enveloped vs non-enveloped viruses

An In-depth Technical Guide to Umifenovir's Antiviral Activity: Enveloped vs. Non-enveloped Viruses

Executive Summary

Umifenovir (trade name Arbidol) is a broad-spectrum antiviral agent developed in Russia and licensed for the prophylaxis and treatment of influenza and other respiratory viral infections in Russia and China.[1][2] Its unique multimodal mechanism of action has garnered significant interest, demonstrating inhibitory activity against a wide array of both enveloped and non-enveloped viruses.[1][3][4] This technical guide provides a comprehensive overview of umifenovir's antiviral activity, with a specific focus on its differential mechanisms and efficacy against enveloped and non-enveloped viruses. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the compound's properties, supported by quantitative data, experimental methodologies, and mechanistic diagrams.

Core Mechanism of Action

Umifenovir is characterized as a dual direct-acting antiviral (DAA) and a host-targeting agent (HTA).[5] Its broad-spectrum activity is attributed to this dual functionality, which involves direct interaction with viral components and modulation of host cell processes.[5][6]

Activity Against Enveloped Viruses: Fusion Inhibition

The predominant and most well-characterized mechanism of umifenovir against enveloped viruses is the inhibition of membrane fusion.[1][3][7] This process is critical for viral entry, where the viral envelope must fuse with a host cell membrane (either the plasma membrane or an endosomal membrane) to release the viral capsid and genome into the cytoplasm.

Umifenovir's action involves several key steps:

-

Membrane Intercalation: As a hydrophobic molecule, umifenovir is thought to intercalate into lipid membranes.[1][8] This insertion can alter the physical properties of the membranes, making them less conducive to fusion.

-

Interaction with Viral Glycoproteins: Umifenovir directly interacts with viral surface glycoproteins responsible for fusion. In the case of the influenza virus, it binds to a hydrophobic cavity in the hemagglutinin (HA) protein.[1][2] This binding stabilizes the pre-fusion conformation of HA, preventing the low pH-induced conformational changes within the endosome that are necessary for the fusion of the viral and endosomal membranes.[1][6]

-

Blocking Viral Entry: By preventing membrane fusion, umifenovir effectively blocks the virus from entering the host cell's cytoplasm, thereby halting the infection at its earliest stage.[2][3] This mechanism has been demonstrated for influenza A and B viruses, Hepatitis C virus (HCV), and is the proposed mechanism for its activity against coronaviruses and other enveloped viruses.[2][3][4]

Caption: Mechanism of Umifenovir against enveloped viruses.

Activity Against Non-Enveloped Viruses

The mechanism of umifenovir against non-enveloped viruses is less clearly defined but is an active area of research. Since these viruses lack a lipid envelope, the fusion inhibition mechanism is not directly applicable. Potent inhibitory activity has been reported against non-enveloped RNA viruses such as rhinoviruses, coxsackieviruses, and polioviruses.[4][9][10]

Proposed mechanisms include:

-

Interference with Viral Attachment: Umifenovir may interact with viral capsid proteins or host cell receptors to prevent the initial binding of the virus to the cell surface.

-

Blocking Intracellular Trafficking: The drug could interfere with the transport of viral particles within the cell, a critical step for reaching the replication site.[4]

-

Immunomodulation: Umifenovir has been shown to have immunomodulatory effects, including the induction of interferon and activation of macrophages.[6] This host-directed activity could contribute to its broad-spectrum efficacy, including against non-enveloped viruses.

Caption: Logical comparison of Umifenovir's mechanisms.

Quantitative Data Summary: In Vitro Efficacy

The following tables summarize the in vitro activity of umifenovir against a range of enveloped and non-enveloped viruses, compiled from published studies. The 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀) represents the drug concentration required to inhibit viral replication by 50%. The 50% cytotoxic concentration (CC₅₀) is the concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI = CC₅₀/EC₅₀) is a measure of the drug's therapeutic window.

Table 1: Umifenovir Activity Against Enveloped Viruses

| Virus Family | Virus | Cell Line | EC₅₀ / IC₅₀ | CC₅₀ | SI (CC₅₀/EC₅₀) | Reference(s) |

| Orthomyxoviridae | Influenza A & B Viruses | Various | 3 to 9 µg/mL | >31.6 µg/mL | 1.9 - 8.5 | [1][11] |

| Coronaviridae | HCoV-229E | Vero E6 | 10.0 ± 0.5 µM | ~98 µM | 9.8 | [2][12][13] |

| HCoV-OC43 | Vero E6 | 9.0 ± 0.4 µM | ~98 µM | 10.8 | [2][12][13] | |

| SARS-CoV | CMK-AH-1 | Significant plaque suppression at 90 µM | >100 µM | N/A | [2][12] | |

| SARS-CoV-2 | Vero CCL81 | 15.4 to 28.0 µM | >100 µM | >3.5 | [2][12] | |

| Flaviviridae | Zika Virus (ZIKV) | Vero | 10.57 ± 0.74 to 12.09 ± 0.77 µM | 18.69 ± 0.1 µM | ~1.7 | [1][14][15] |

| West Nile Virus (WNV) | Vero | 19.16 ± 0.29 µM | 18.69 ± 0.1 µM | ~1.0 | [1][14][15] | |

| Tick-Borne Encephalitis (TBEV) | Vero | 11.23 ± 0.35 µM | 18.69 ± 0.1 µM | ~1.7 | [1][14][15] | |

| Hepatitis C Virus (HCV) | Huh 7.5.1 | Up to 1000-fold replication inhibition at 15 µM | N/A | N/A | [1] | |

| Togaviridae | Chikungunya Virus (CHIKV) | Vero | < 10 µg/mL | N/A | N/A | [1][15] |

| Nairoviridae | Crimean-Congo Hemorrhagic Fever | Vero | 2.8 µg/mL | N/A | N/A | [1][15] |

| Filoviridae | Ebola Virus | Mammalian cells | Reported in vitro effectiveness | N/A | N/A | [5][7] |

Table 2: Umifenovir Activity Against Non-Enveloped Viruses

| Virus Family | Virus | Cell Line | EC₅₀ / IC₅₀ | CC₅₀ | SI (CC₅₀/EC₅₀) | Reference(s) |

| Picornaviridae | Human Rhinovirus 14 (HRV 14) | HeLa | 2.7 to 13.8 µg/mL | >100 µg/mL | >7.2 | [9] |

| Coxsackievirus B3 (CVB3) | Vero | 2.7 to 13.8 µg/mL | >100 µg/mL | >7.2 | [9] | |

| Poliovirus Type 1 | Various | 0.22 µg/mL | ~20 µg/mL | 91 | [11] | |

| Adenoviridae | Adenovirus Type 7 (AdV-7) | A549 | Active only when added post-infection (TI=5.5) | >100 µg/mL | 5.5 | [9] |

| Reoviridae | Reovirus | In vitro | Reported in vitro activity | N/A | N/A | [5] |

Note: Direct comparison of µM and µg/mL values requires conversion (Umifenovir MW ≈ 513.5 g/mol ). Activity can be highly cell-type dependent.[14][16]

Key Experimental Protocols

The quantitative data presented above are typically generated using a standardized set of in vitro assays. The methodologies for the most common assays are detailed below.

Plaque Reduction Neutralization Test (PRNT)

This assay is the gold standard for quantifying the inhibition of infectious virus particles.

Methodology:

-

Cell Seeding: A confluent monolayer of susceptible host cells (e.g., Vero E6 for coronaviruses) is prepared in 6-well or 12-well plates.

-

Virus Preparation: A stock of the virus is diluted to a concentration that produces a countable number of plaques (e.g., 50-100 plaque-forming units per well).

-

Drug Treatment: The virus inoculum is mixed with serial dilutions of umifenovir and incubated for 1-2 hours. Alternatively, the cell monolayer is pre-treated with the drug for a set period before infection.

-

Infection: The cell monolayers are washed, and the virus-drug mixture (or virus alone for pre-treated cells) is added and allowed to adsorb for 1-2 hours.

-

Overlay: The inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with the corresponding concentration of umifenovir. This overlay restricts viral spread to adjacent cells, leading to the formation of localized lesions (plaques).

-

Incubation: Plates are incubated for several days until visible plaques are formed.

-

Staining and Counting: The cells are fixed (e.g., with 4% formaldehyde) and stained with a dye like crystal violet, which stains living cells. Plaques appear as clear zones. The number of plaques in drug-treated wells is counted and compared to the untreated virus control.

-

Calculation: The EC₅₀ is calculated as the drug concentration that reduces the number of plaques by 50%.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells and is used to determine the cytotoxic concentration (CC₅₀) of the compound.

Methodology:

-

Cell Seeding: Host cells are seeded in 96-well plates to form a confluent monolayer.

-

Drug Addition: The culture medium is replaced with medium containing serial dilutions of umifenovir. Control wells contain medium without the drug.

-

Incubation: The plates are incubated for a period equivalent to the duration of the antiviral assay (e.g., 72 hours).

-

MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Metabolically active cells with functional mitochondrial dehydrogenase enzymes will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: After a few hours of incubation, the medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader (typically at ~570 nm).

-

Calculation: The CC₅₀ is calculated as the drug concentration that reduces cell viability (absorbance) by 50% compared to the untreated control cells.

Caption: General workflow for in vitro antiviral testing.

Conclusion and Future Directions

Umifenovir demonstrates robust, broad-spectrum antiviral activity against a diverse range of viruses.

-

Against Enveloped Viruses: The drug's efficacy is well-established and primarily stems from its ability to inhibit virus-cell membrane fusion.[3] This mechanism, targeting a conserved step in the viral life cycle, makes it a potent inhibitor of many clinically relevant enveloped viruses, including influenza, coronaviruses, and flaviviruses.[1][2][15]

-

Against Non-Enveloped Viruses: While potent activity has been documented, the mechanisms are less understood.[9] The data suggest that umifenovir's utility extends beyond fusion inhibition, possibly involving interference with viral attachment or intracellular processes, alongside host immunomodulation.[4][6]

The cell-type dependency of umifenovir's effect is a critical consideration for both research and clinical application, indicating that host factors play a significant role in its activity.[14][16] Future research should focus on elucidating the precise molecular targets for non-enveloped viruses and further exploring the interplay between its direct antiviral and immunomodulatory functions. This will be crucial for optimizing its clinical use and developing next-generation derivatives with enhanced potency and a broader spectrum of activity.

References

- 1. Arbidol (Umifenovir): A Broad-Spectrum Antiviral Drug That Inhibits Medically Important Arthropod-Borne Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antiviral Activity of Umifenovir In Vitro against a Broad Spectrum of Coronaviruses, Including the Novel SARS-CoV-2 Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Arbidol: a broad-spectrum antiviral compound that blocks viral fusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Unraveling the mechanism of arbidol binding and inhibition of SARS-CoV-2: Insights from atomistic simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. nbinno.com [nbinno.com]

- 7. Umifenovir - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Antiviral activity of arbidol against influenza A virus, respiratory syncytial virus, rhinovirus, coxsackie virus and adenovirus in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. go.drugbank.com [go.drugbank.com]

- 15. researchgate.net [researchgate.net]

- 16. Arbidol (Umifenovir): A Broad-Spectrum Antiviral Drug That Inhibits Medically Important Arthropod-Borne Flaviviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Umifenovir In Vitro Antiviral Assay: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Umifenovir (Arbidol) is a broad-spectrum antiviral agent with demonstrated activity against a variety of enveloped and non-enveloped viruses.[1][2] It is licensed in Russia and China for the prophylaxis and treatment of influenza and other respiratory viral infections.[3][4] The primary mechanism of action of Umifenovir involves the inhibition of virus-host cell membrane fusion, a critical step in viral entry.[4][5] Additionally, Umifenovir exhibits immunomodulatory effects, including the induction of interferon production and modulation of cytokine signaling pathways, such as the IL-10 pathway.[5][6] This document provides detailed protocols for in vitro assays to evaluate the antiviral efficacy of Umifenovir.

Mechanism of Action: Dual Antiviral and Immunomodulatory Effects

Umifenovir's antiviral activity is multifaceted, targeting both the virus directly and modulating the host's immune response.

1. Inhibition of Viral Entry:

Umifenovir is known to inhibit the fusion of the viral envelope with the host cell membrane.[5] In the case of influenza A virus, it interacts with the hemagglutinin (HA) protein, stabilizing it and preventing the low pH-induced conformational changes necessary for fusion within the endosome.[5][7] This action effectively blocks the release of the viral genome into the cytoplasm, halting the infection at an early stage.

2. Immunomodulation via the IL-10 Signaling Pathway:

Recent studies have shown that Umifenovir can modulate the host immune response by targeting the IL-10 signaling pathway.[6] In the context of certain viral infections, Umifenovir has been observed to downregulate the expression of IL-10.[6] This immunomodulatory effect may contribute to a more effective viral clearance by the host immune system. The mechanism involves epigenetic regulation, where Umifenovir alters histone modifications in the IL-10 gene promoter region.[6][8]

Data Presentation: In Vitro Antiviral Activity of Umifenovir

The following tables summarize the in vitro efficacy of Umifenovir against a range of viruses, providing 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, indicates the therapeutic window of the compound.

Table 1: Antiviral Activity of Umifenovir against Coronaviruses

| Virus | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | SI (CC50/EC50) | Reference(s) |

| HCoV-229E | Vero E6 | Plaque Assay | 10.0 ± 0.5 | 97.5 ± 6.7 | 9.8 | [3] |

| HCoV-OC43 | Vero E6 | Plaque Assay | 9.0 ± 0.4 | 97.5 ± 6.7 | 10.8 | [3] |

| SARS-CoV | GMK-AH-1(D) | Plaque Assay | - | 145.0 ± 5.0 | - | [3] |

| SARS-CoV-2 | Vero CCL81 | MTT Assay | 15.37 ± 3.6 - 28.0 ± 1.0 | 106.2 ± 9.9 | 3.8 - 6.9 | [3] |

Table 2: Antiviral Activity of Umifenovir against Other Viruses

| Virus | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | SI (CC50/EC50) | Reference(s) |

| Influenza A & B | MDCK | ELISA-based | - | >100 | - | [9] |

| Zika Virus (ZIKV) | Vero | Plaque Assay | 10.57 ± 0.74 | 89.72 ± 0.19 | 8.5 | [10] |

| West Nile Virus (WNV) | Vero | Plaque Assay | - | 89.72 ± 0.19 | - | [10] |

| Tick-Borne Encephalitis Virus (TBEV) | Vero | Plaque Assay | 19.16 ± 0.29 | 89.72 ± 0.19 | 4.7 | [10] |

| Coxsackievirus B4 (CVB4) | HeLa, Cardiomyocytes | Cell Viability | Dose-dependent inhibition | - | - | [6] |

Experimental Protocols

Detailed methodologies for key in vitro antiviral assays are provided below.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of Umifenovir that is toxic to the host cells, which is crucial for differentiating between antiviral effects and general cytotoxicity.

Protocol:

-

Cell Seeding: Seed host cells (e.g., Vero E6, Vero CCL81) in a 96-well microtiter plate at a density of 2 x 10^4 cells/well and incubate until a confluent monolayer is formed.[3]

-

Compound Addition: Prepare serial dilutions of Umifenovir in cell culture medium. Remove the old medium from the cells and add 200 µL of the Umifenovir dilutions to the respective wells in quadruplicate.[3] Include wells with medium only (no cells) as a blank and wells with cells and medium (no drug) as a negative control.

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[3]

-

MTT Addition: After incubation, remove the drug-containing medium and add 40 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 2-4 hours.[3]

-

Formazan Solubilization: Remove the MTT solution and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[3]

-

Absorbance Reading: Measure the optical density (OD) at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the untreated control. The CC50 value, the concentration of the compound that reduces cell viability by 50%, is determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.

Plaque Reduction Assay

This is the gold standard for quantifying infectious virus and assessing the ability of a compound to inhibit the production of infectious viral progeny.

Protocol:

-

Cell Seeding: Seed host cells in 6-well or 24-well plates to form a confluent monolayer.

-

Virus Infection: Infect the cell monolayers with a known multiplicity of infection (MOI) of the virus (e.g., 0.01 MOI for coronaviruses).[3]

-

Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.

-

Compound and Overlay Addition: Remove the virus inoculum and wash the cells with PBS. Add an overlay medium (e.g., containing 1.2% Avicel or agarose) mixed with serial dilutions of Umifenovir.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for plaque formation (this varies depending on the virus, e.g., 3-8 days for coronaviruses).[3]

-

Plaque Visualization: After incubation, fix the cells with a solution such as 4% paraformaldehyde. Stain the cell monolayer with a staining solution (e.g., 0.1% crystal violet) to visualize the plaques.

-

Plaque Counting: Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the untreated virus control. The EC50 value is the concentration of the drug that inhibits plaque formation by 50%.

Cell-Based ELISA

This assay measures the expression of viral proteins within the host cells and can be used to determine the effect of a compound on viral replication.

Protocol:

-

Cell Seeding and Infection: Seed cells in a 96-well plate and infect with the virus as described for the plaque reduction assay.

-

Compound Treatment: Pre-incubate cells with non-toxic concentrations of Umifenovir for 2 hours before adding the virus.[7]

-

Incubation: Incubate the infected cells for 24 to 48 hours.[3]

-

Cell Fixation: Fix the cells with a suitable fixative (e.g., cold methanol).

-

Immunostaining:

-

Block the cells with a blocking buffer (e.g., PBS with 5% non-fat milk).

-

Incubate with a primary antibody specific for a viral protein.

-

Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

-

-

Detection: Add a substrate for the enzyme (e.g., TMB for HRP) and measure the resulting colorimetric signal using a microplate reader.

-

Data Analysis: The reduction in the signal in the presence of Umifenovir indicates inhibition of viral protein expression. The EC50 can be calculated from the dose-response curve.

Conclusion

The protocols and data presented provide a comprehensive framework for the in vitro evaluation of Umifenovir's antiviral activity. These assays are essential tools for researchers and drug development professionals to further characterize the antiviral spectrum and mechanism of action of Umifenovir and to screen for novel antiviral compounds. The dual mechanism of action, involving both direct viral inhibition and immunomodulation, makes Umifenovir an interesting candidate for further investigation against a range of viral pathogens.

References

- 1. selleckchem.com [selleckchem.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Antiviral Activity of Umifenovir In Vitro against a Broad Spectrum of Coronaviruses, Including the Novel SARS-CoV-2 Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Umifenovir - Wikipedia [en.wikipedia.org]

- 5. nbinno.com [nbinno.com]

- 6. Umifenovir Epigenetically Targets the IL-10 Pathway in Therapy against Coxsackievirus B4 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Open Access@KRIBB: Hemagglutinin docking analysis-based visual detection of antiviral therapeutic efficacy of umifenovir against influenza virus [oak.kribb.re.kr]

- 8. journals.asm.org [journals.asm.org]

- 9. Arbidol (Umifenovir): A Broad-Spectrum Antiviral Drug That Inhibits Medically Important Arthropod-Borne Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for Plaque Reduction Assay with Umifenovir

Audience: Researchers, scientists, and drug development professionals.

Introduction

Umifenovir (Arbidol) is a broad-spectrum antiviral agent licensed in Russia and China for the prophylaxis and treatment of influenza and other respiratory viral infections.[1][2] It exhibits activity against a wide range of enveloped and non-enveloped RNA viruses.[3] The primary mechanism of action involves the inhibition of membrane fusion between the viral envelope and the host cell membrane, a critical step for viral entry into the host cell.[4][5][6]

The plaque reduction assay is the gold standard method for determining the infectivity of lytic viruses and is widely used to evaluate the efficacy of antiviral compounds.[7][8] This assay quantifies the reduction in the number of viral plaques—localized areas of cell death and lysis—in a cell monolayer in the presence of a test compound. This document provides a detailed protocol for performing a plaque reduction assay to evaluate the antiviral activity of Umifenovir.

Mechanism of Action of Umifenovir

Umifenovir primarily targets the viral entry stage.[5] For influenza virus, it interacts with the hemagglutinin (HA) protein, stabilizing it and preventing the low pH-induced conformational change necessary for the fusion of the viral envelope with the host cell's endosomal membrane.[3][6] By inserting itself into the lipid membranes, it can inhibit the fusion of the virus particle with both the plasma membrane and the endosomal membrane, effectively blocking the release of the viral genome into the cytoplasm.[3][9]

Caption: Umifenovir's mechanism of inhibiting viral entry.

Quantitative Data Summary

The antiviral activity of Umifenovir is quantified by its 50% effective concentration (EC50), while its effect on cell viability is measured by the 50% cytotoxic concentration (CC50). The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, is a critical measure of the compound's therapeutic window.

| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| HCoV-OC43 | Vero E6 | 9.0 ± 0.4 | 97.5 ± 6.7 | 10.8 | [1] |

| HCoV-229E | Vero E6 | 10.0 ± 0.5 | 97.5 ± 6.7 | 9.8 | [1] |

| SARS-CoV-2 | Vero E6 | 15.37 ± 3.6 to 28.0 ± 1.0 | 97.5 ± 6.7 | ~3.5 - 6.3 | [1][2] |

| SARS-CoV-2 | Vero CCL81 | 23.6 ± 2.0 to 29.0 ± 8.4 | 106.2 ± 9.9 | ~3.7 - 4.5 | [1] |

| SARS-CoV | GMK-AH-1 | 90 (Significant suppression) | 145.0 ± 5.0 | >1.6 | [1] |

| Influenza A (H1N1)pdm09 | MDCK | 8.4 ± 1.1 to 17.4 ± 5.4 | Not Reported | Not Reported | [10] |

| Influenza A (H3N2) | MDCK | Not specified, effective | Not Reported | Not Reported | [10] |

| Influenza B | MDCK | Not specified, effective | Not Reported | Not Reported | [10] |

Experimental Protocols

A comprehensive evaluation of an antiviral agent requires two key experiments: a cytotoxicity assay to determine the drug's toxicity profile and a plaque reduction assay to measure its specific antiviral efficacy.

Protocol 1: Cytotoxicity Assay (MTT Method)

This protocol determines the concentration range of Umifenovir that is non-toxic to the host cells, which is essential for differentiating between antiviral effects and general cytotoxicity.

Materials:

-

Host cells (e.g., Vero E6, MDCK)

-

Cell culture medium (e.g., DMEM) with Fetal Bovine Serum (FBS)

-

Umifenovir stock solution (in DMSO)

-

96-well flat-bottom microtiter plates

-

MTT reagent (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Cell Seeding: Seed host cells into a 96-well plate at a density that will form a confluent monolayer after 24 hours (e.g., 2 x 10⁴ cells/well). Incubate at 37°C with 5% CO₂.[1]

-

Compound Preparation: Prepare a series of 2-fold serial dilutions of Umifenovir in cell culture medium. A typical concentration range to test is 1.8 to 180 µM.[1] Include a "no drug" (medium only) control.

-

Treatment: Once cells are confluent, remove the old medium and add 200 µL of the prepared Umifenovir dilutions to the wells in quadruplicate.

-

Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂, corresponding to the duration of the planned plaque assay.[1]

-

MTT Addition: Remove the drug-containing medium. Add 40 µL of MTT reagent to each well and incubate for 2-4 hours until formazan crystals form.[1]

-

Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the "no drug" control. Plot the viability against the drug concentration and use non-linear regression to determine the CC50 value.

Protocol 2: Plaque Reduction Assay

This protocol directly measures the ability of Umifenovir to inhibit the formation of viral plaques.

Materials:

-

Confluent host cell monolayers in 6-well or 12-well plates

-

Virus stock of known titer (e.g., Influenza, Coronavirus)

-

Umifenovir dilutions (prepared in infection medium, based on CC50 results)

-

Infection medium (e.g., serum-free DMEM)

-

Overlay medium:

-

Fixative solution: 4% formaldehyde or 10% formalin in PBS.

-

Staining solution: 0.1% - 1% Crystal Violet in 20% ethanol.

Procedure:

-

Cell Seeding: Seed host cells (e.g., MDCK, Vero E6) in 6-well or 12-well plates and grow until they form a 95-100% confluent monolayer.[11]

-

Prepare Dilutions:

-

Virus: Prepare 10-fold serial dilutions of the virus stock in infection medium. Aim for a dilution that will produce 50-100 plaques per well in the virus control.[8]

-

Umifenovir: Prepare various concentrations of Umifenovir in infection medium. The highest concentration should be below the CC50 value. Include a "no drug" virus control and a "no virus" cell control.

-

-

Infection:

-

Wash the cell monolayers twice with sterile PBS.

-

Inoculate the cells with 100-200 µL of the prepared virus dilution and incubate for 1 hour at 37°C to allow for viral adsorption. Rock the plates every 15 minutes.[8]

-

-

Treatment and Overlay:

-

After the adsorption period, aspirate the virus inoculum.

-

Add the overlay medium containing the different concentrations of Umifenovir (or no drug for the virus control). Add overlay with medium only to the cell control wells.

-

Let the overlay solidify at room temperature for 20-30 minutes if using agarose.

-

-

Incubation: Incubate the plates at 37°C with 5% CO₂. The incubation time depends on the virus and cell line, typically ranging from 2 to 8 days, until visible plaques are formed.[1][11]

-

Plaque Visualization:

-

Aspirate the overlay medium. If using a solid overlay, it may need to be carefully removed.

-

Fix the cells by adding the fixative solution and incubating for at least 30 minutes at room temperature.

-

Remove the fixative and stain the cell monolayer with Crystal Violet solution for 15-20 minutes.

-

Gently wash the plates with water and let them air dry. Viable cells will stain purple, while plaques will appear as clear, unstained zones.

-

-

Data Analysis:

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each Umifenovir concentration compared to the virus control (no drug).

-

Plot the percentage of plaque inhibition against the drug concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response) to calculate the EC50 value.[12]

-

Experimental Workflow Diagram

Caption: Workflow for the Umifenovir plaque reduction assay.

References

- 1. Antiviral Activity of Umifenovir In Vitro against a Broad Spectrum of Coronaviruses, Including the Novel SARS-CoV-2 Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antiviral Activity of Umifenovir In Vitro against a Broad Spectrum of Coronaviruses, Including the Novel SARS-CoV-2 Virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Umifenovir - Wikipedia [en.wikipedia.org]

- 5. europeanreview.org [europeanreview.org]

- 6. What are the mechanisms of action of the antivirals? - Clinical practice guidelines for influenza - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 8. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Umifenovir susceptibility monitoring and characterization of influenza viruses isolated during ARBITR clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Influenza virus plaque assay [protocols.io]

- 12. scienceopen.com [scienceopen.com]

Application Notes and Protocols for Umifenovir in Cell Culture Experiments

Audience: Researchers, scientists, and drug development professionals.

Introduction

Umifenovir, also known as Arbidol, is a broad-spectrum antiviral agent with activity against a wide range of enveloped and non-enveloped RNA and DNA viruses.[1][2] It is licensed in Russia and China for the prophylaxis and treatment of influenza and other respiratory viral infections.[3][4] Umifenovir's primary mechanism of action involves the inhibition of viral entry into host cells.[5][6] It interferes with the fusion between the viral envelope and the host cell membrane, a critical step for the release of the viral genome into the cytoplasm.[5][7] Additionally, umifenovir has been reported to possess immunomodulatory properties, including the induction of interferon production and stimulation of macrophage phagocytic function.[5][6] These characteristics make it a subject of interest for in vitro studies against various viruses, including coronaviruses.[3][8]

This document provides detailed protocols and dosage guidelines for the use of umifenovir in cell culture-based experiments, focusing on determining its antiviral efficacy and cytotoxicity.

Quantitative Data: Cytotoxicity and Antiviral Activity

The following tables summarize the 50% cytotoxic concentration (CC50) and 50% effective concentration (EC50) of umifenovir against various coronaviruses in different cell lines. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, is also provided as a measure of the drug's therapeutic window.

Table 1: Cytotoxicity of Umifenovir in Different Cell Lines

| Cell Line | CC50 (µM) | Assay Method | Reference |

| Vero E6 | 97.5 ± 6.7 | MTT | [8] |

| Vero CCL81 | 106.2 ± 9.9 | MTT | [8] |

| GMK-AH-1(D) | 145.0 ± 5.0 | MTT | [8] |

Table 2: Antiviral Activity (EC50) of Umifenovir against Various Viruses

| Virus | Host Cell Line | EC50 (µM) | Assay Method | Reference |

| HCoV-OC43 | Vero E6 | 9.0 ± 0.4 | Plaque Inhibition | [8] |

| HCoV-229E | Vero E6 | 10.0 ± 0.5 | Plaque Inhibition | [8] |

| SARS-CoV-2 | Vero E6 | 15.37 ± 3.6 to 28.0 ± 1.0 | Not Specified | [3][4] |

| SARS-CoV-2 (Dubrovka) | Vero CCL81 | 23.6 ± 2.0 (MOI 0.001) | MTT | [8] |

| SARS-CoV-2 (Dubrovka) | Vero CCL81 | 29.0 ± 8.4 (MOI 0.005) | MTT | [8] |

| Coxsackievirus B4 (CVB4) | HeLa / Cardiomyocytes | 4 - 12 (effective range) | Cell Viability | [9] |

Table 3: Selectivity Index (SI) of Umifenovir

| Virus | Host Cell Line | CC50 (µM) | EC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |

| HCoV-OC43 | Vero E6 | 97.5 | 9.0 | 10.8 | [8] |

| HCoV-229E | Vero E6 | 97.5 | 10.0 | 9.8 | [8] |

Experimental Protocols

-

Solvent Selection: Umifenovir is soluble in Dimethyl Sulfoxide (DMSO).

-

Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.

-

Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

-

Working Solution: On the day of the experiment, thaw an aliquot and prepare working concentrations by diluting the stock solution in the appropriate cell culture medium. Ensure the final concentration of DMSO in the medium is non-toxic to the cells (typically ≤ 0.5%).

This protocol is used to determine the concentration of umifenovir that is toxic to the host cells (CC50).

-

Cell Seeding: Seed cells (e.g., Vero E6, Vero CCL81) into a 96-well microplate at a density of 2 x 10⁴ cells/well.[8] Incubate at 37°C with 5% CO₂ until a confluent monolayer is formed.[8]

-

Drug Preparation: Prepare a serial dilution of umifenovir in cell culture medium. A suggested concentration range is 1.8 µM to 180 µM.[8] Include a "cell control" (medium only) and a "solvent control" (medium with the highest concentration of DMSO used).

-

Treatment: Remove the old medium from the cells and add 200 µL of the prepared umifenovir dilutions to the wells in quadruplicate.[8]

-

Incubation: Incubate the plate for 72 hours at 37°C with 5% CO₂.[8]

-

MTT Addition: Remove the drug-containing medium. Add 40 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for a further 2 hours.[8]

-

Solubilization: Carefully remove the MTT solution. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

-

Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculation: Calculate cell viability as a percentage relative to the cell control. Plot the percentage of viability against the drug concentration and use non-linear regression analysis to determine the CC50 value.

This assay determines the concentration of umifenovir required to reduce the number of viral plaques by 50% (EC50).

-

Cell Seeding: Seed host cells (e.g., Vero E6) in 6-well plates and grow until confluent.

-

Drug Pre-incubation: Prepare serial dilutions of umifenovir in culture medium. Remove the medium from the cells and add the drug dilutions. Incubate for 1-2 hours at 37°C.[4]

-

Viral Infection: After pre-incubation, infect the cells with the virus (e.g., HCoV-OC43 at a Multiplicity of Infection (MOI) of 0.01) and incubate for 2 hours to allow for viral adsorption.[4] Include a "virus control" (cells infected but not treated with the drug).

-

Overlay: After the adsorption period, remove the inoculum and wash the cells. Overlay the cell monolayer with a medium containing 0.9% agar and the corresponding concentrations of umifenovir.[4]

-

Incubation: Incubate the plates at 37°C with 5% CO₂ for a period sufficient for plaque formation (e.g., 8 days for HCoV-OC43).[4]

-

Staining and Counting: Fix the cells and stain with a 5% crystal violet solution. Count the number of plaques in each well.[4]

-

Calculation: Calculate the percentage of plaque reduction for each drug concentration relative to the virus control. Determine the EC50 value by plotting the percentage of plaque reduction against the drug concentration.

Visualizations

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. mdpi.com [mdpi.com]

- 3. Antiviral Activity of Umifenovir In Vitro against a Broad Spectrum of Coronaviruses, Including the Novel SARS-CoV-2 Virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Umifenovir - Wikipedia [en.wikipedia.org]

- 6. nbinno.com [nbinno.com]

- 7. europeanreview.org [europeanreview.org]